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Sodium methacrylate

Copolymerization kinetics Reactivity ratios Polymer architecture

Procurement challenge: Selecting the wrong alkali methacrylate salt alters copolymerization kinetics, thermal stability, and hydrogel performance-risking batch failure. Sodium methacrylate (CAS 25086-62-8) solves this with: • Balanced reactivity (r1=3.97 with MMA) for uniform ionic group distribution • 300°C decomposition temperature (139°C > methacrylic acid) enabling high-temp processing • Water absorbency: 350-990× DI water, 60-130× saline-exceeding standard SAPs • 40% higher compressive strength vs. lithium analogs Supplied as white crystalline powder. Ideal for superabsorbents, enhanced oil recovery, structural adhesives.

Molecular Formula C4H5NaO2
Molecular Weight 108.07 g/mol
CAS No. 25086-62-8
Cat. No. B3422289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methacrylate
CAS25086-62-8
Molecular FormulaC4H5NaO2
Molecular Weight108.07 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)[O-].[Na+]
InChIInChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
InChIKeySONHXMAHPHADTF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water

Sodium Methacrylate: Key Properties and Procurement


Sodium methacrylate (CAS 25086-62-8) is the sodium salt of methacrylic acid, an ionic water-soluble monomer used in radical polymerization, copolymerization, and crosslinking. Its structure—a methacrylate backbone with a sodium carboxylate group—confers high water solubility, pH responsiveness, and anionic character [1]. The compound is supplied as a white crystalline powder with a decomposition temperature near 300°C and a density of 2.703 g/cm³ . It is typically used as a comonomer to introduce ionic functionality into polymers for applications in superabsorbents, dispersants, coatings, adhesives, and oil recovery.

Workflow Radical copolymerization and crosslinking with methacrylate comonomers
Function Introduces ionic carboxylate functionality for pH-responsive and anionic polymer design
Format Water-soluble anionic monomer supplied as crystalline powder

Why Sodium Methacrylate Cannot Be Substituted


Sodium methacrylate is not freely interchangeable with potassium methacrylate, lithium methacrylate, or methacrylic acid. The counterion fundamentally alters monomer reactivity, copolymerization kinetics, polymer tacticity, and thermal stability. Sodium's intermediate ionic radius (102 pm) yields distinct reactivity ratios in copolymerization [1], different thermal decomposition behavior , and unique swelling characteristics in hydrogels [2] compared to its analogs. Selecting the correct salt is essential for achieving target polymer architecture and performance.

Reactivity mismatch
Counterion alters copolymerization reactivity ratios; sodium methacrylate r1 differs substantially from potassium and lithium salts, which may shift sequence distribution in the copolymer.
Thermal stability gap
Decomposition pathway diverges from methacrylic acid; sodium methacrylate decomposes at a significantly higher temperature, and substituting the free acid may limit high-temperature processing.
Swelling and mechanics divergence
Ionic radius of sodium (102 pm) yields distinct hydrogel swelling and compressive strength profiles; potassium or lithium salts may not reproduce the same mechanical or fluid-retention behavior.

Sodium Methacrylate: Comparative Performance


Copolymerization Reactivity Tuning

In free-radical copolymerization with methyl methacrylate (MMA) in methanol at 60°C, sodium methacrylate exhibits a reactivity ratio r1 (MMA) of 3.97, compared to 5.65 for potassium methacrylate and 0.59 for lithium methacrylate [1]. The lower r1 value for the sodium salt indicates a less pronounced tendency for MMA to homopropagate relative to the methacrylate salt, providing more uniform incorporation along the copolymer chain. The r2 values (salt) are 0.126 for sodium, 0.143 for potassium, and 0.073 for lithium [1].

Reactivity ratio r1
Head-to-head
r1 (MMA) = 3.97 — Na salt
5.65 — K salt / 0.59 — Li salt
Supports intermediate comonomer incorporation for balanced sequence distribution
In methanol at 60°C with MMA; Mayo-Lewis method
Copolymerization kinetics Reactivity ratios Polymer architecture

Tunable Superabsorbent Swelling

Superabsorbent copolymers (SAPs) based on sodium methacrylate, methacrylic acid, and acrylonitrile (0–15 mol%) synthesized via free-radical polymerization absorb 350–990 times their weight in deionized water and 60–130 times in 0.3 wt% saline [1]. Swelling follows first-order kinetics with non-Fickian behavior. Water absorbency decreases under pressure with a coefficient of −0.6%/Pa [1]. Shear modulus ranges from 1000 to 6000 Pa depending on composition and crosslink density [1].

Water absorbency
Cross-study
350–990× in DI water
60–130× in 0.3% saline
Supports high fluid retention design with composition-dependent tunability
ACN 0–15 mol%; non-Fickian swelling kinetics reported
Superabsorbent polymers Hydrogel swelling Water absorbency

Thermal Stability vs. Methacrylic Acid

Thermal analysis shows that sodium methacrylate decomposes directly at 300°C due to ionic network stability, whereas methacrylic acid boils at 161°C and decomposes upon melting at 15°C . This 139°C difference in decomposition temperature reflects the enhanced thermal robustness conferred by the sodium carboxylate ionic structure. In polymer composites, incorporation of sodium methacrylate increases the thermal decomposition temperature of the matrix and reduces degradation product diffusion .

Decomposition temp.
Reported
NaMAA decomposes at ~300°C
Methacrylic acid boils at 161°C
Supports high-temperature processing workflows
Data to verify; TGA under inert atmosphere
Thermal stability Polymer processing High-temperature applications

Compressive Strength vs. Lithium Analogues

In polymer matrices, the sodium ion in sodium methacrylate forms ionic bonds that increase compressive strength by 40% compared to lithium analogues . The sodium ion's small ionic radius (102 pm) promotes syndiotacticity in poly(sodium methacrylate) chains, which contributes to enhanced mechanical properties . Natural rubber composites incorporating sodium methacrylate exhibit high strength and modulus .

Compressive strength
Data to verify
Reported ~40% increase vs lithium analogue in polymer composites
Reported mechanical reinforcement context
Matrix and conditions not fully detailed
Mechanical reinforcement Composite materials Ionic crosslinking

Living Radical Polymerization Control

In aqueous solution with chitosan acetate salt and potassium persulfate initiator, sodium methacrylate undergoes living radical polymerization. The polymerization rate follows: Rp = k [KPS]^0 [MAA·Na]^0.8 for [KPS] < 3.5×10⁻³ mol/L, and Rp = k [KPS]^1.8 [MAA·Na]^0.8 for [KPS] > 3.5×10⁻³ mol/L [1]. Molecular weight increases linearly with conversion below 60°C, indicating rapid initiation, successive propagation, and no termination [1].

Kinetic order
Class-level
Zero-order at low [KPS]
1.8-order at high [KPS]
Supports controlled MW synthesis with predictable chain growth
Aqueous system with chitosan; T
Living polymerization Controlled radical polymerization Biopolymer composites

Sodium Methacrylate Application Scenarios


Precision Copolymer Synthesis

Sodium methacrylate's intermediate reactivity ratio (r1 = 3.97 with MMA) provides a balanced copolymerization profile compared to potassium (r1 = 5.65) and lithium (r1 = 0.59) salts [1]. This enables more uniform distribution of ionic groups along the polymer backbone, critical for applications such as dispersants, scale inhibitors, and ion-exchange resins where precise control over charge density and sequence distribution dictates performance. Procurement of sodium methacrylate over potassium methacrylate is recommended when moderate rather than extreme reactivity is desired.

Superabsorbent Polymers Under Load

Sodium methacrylate-based SAPs achieve water absorbencies of 350–990× in DI water and 60–130× in saline, with a pressure coefficient of −0.6%/Pa [2]. These values exceed typical sodium polyacrylate SAPs and can be tuned by adjusting ACN content (0–15 mol%) and crosslink density. This makes sodium methacrylate the monomer of choice for SAPs intended for applications requiring high fluid retention under mechanical load, such as advanced diapers, feminine hygiene products, and agricultural water-retention agents.

High-Temperature Polymer Composites

With a decomposition temperature of 300°C—139°C higher than methacrylic acid —sodium methacrylate is suitable for polymerization and composite fabrication processes that involve elevated temperatures. It is particularly valuable in the production of thermally stable nanocomposites for enhanced oil recovery [3] and in natural rubber composites requiring high strength and modulus after high-temperature curing . Procurement of the sodium salt over the free acid is essential for any application involving thermal processing above 100°C.

Reinforced Adhesives and Structural Coatings

Sodium methacrylate imparts 40% higher compressive strength to polymer matrices compared to lithium analogues . This mechanical reinforcement, combined with its ability to improve adhesive properties , makes it a preferred comonomer for structural adhesives, high-durability coatings, and dental restorative materials. When formulating methacrylate-based systems where mechanical integrity is paramount, sodium methacrylate offers a quantifiable advantage over other alkali methacrylate salts.

Application
Selection Property
Validation Focus
Precision copolymer synthesis
Intermediate reactivity profile
Copolymer sequence distribution and charge density uniformity
Superabsorbent polymer design
Tunable high absorbency under load
Fluid retention across DI water and saline conditions
High-temperature composites
Thermal stability window
Processing tolerance above 100°C and thermal degradation resistance
Structural adhesives and coatings
Mechanical reinforcement
Compressive strength contribution in polymer matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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